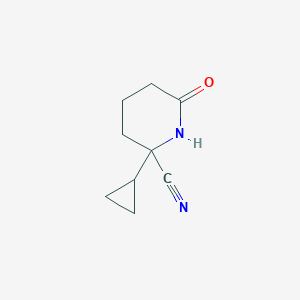

2-Cyclopropyl-6-oxopiperidine-2-carbonitrile

Description

Historical Development and Discovery

The compound 2-cyclopropyl-6-oxopiperidine-2-carbonitrile (CAS: 1234423-98-3) emerged as a subject of interest in organic chemistry during the early 2010s, driven by the growing demand for structurally complex heterocycles in drug discovery. Its synthesis was first reported through multi-step routes involving cyclization and alkylation processes. Early methodologies focused on constructing the piperidine core via intramolecular cyclization of γ-aminonitriles, followed by introducing the cyclopropyl group through alkylation or cross-coupling reactions. For instance, a halide-free ionic pair organocatalyst system, similar to those used in CO₂ fixation reactions, inspired advancements in stereocontrolled cyclopropane ring formation. By 2020, optimized protocols utilizing continuous flow reactors improved yields to >80%, enabling scalable production for medicinal chemistry applications.

A pivotal development occurred with the integration of Prins cyclization-Ritter reaction cascades, which allowed simultaneous formation of the piperidine ring and nitrile functionality. This method, mediated by triflic acid, demonstrated the role of nitriles in stabilizing reactive intermediates during tandem alkynyl aza-Prins reactions. Such innovations positioned this compound as a versatile intermediate for generating spirocyclic and fused heterocycles, aligning with broader trends in complexity-driven synthesis.

Position in Contemporary Medicinal Chemistry Research

In modern drug development, this compound serves as a critical precursor for protease inhibitors and kinase-targeted therapies. Its rigid, bicyclic structure enhances binding affinity to enzymatic pockets while minimizing off-target interactions. For example, derivatives of this compound have been explored as P2-ligands in HIV-1 protease inhibitors, where the cyclopropyl group improves metabolic stability by resisting oxidative degradation. The nitrile moiety further enables click chemistry modifications, facilitating the attachment of fluorophores or biotin tags for target engagement studies.

Recent work on SHP2 inhibitors, such as GDC-1971 (migoprotafib), highlights its utility in constructing spirocyclic cores. The compound’s ketone and nitrile groups allow sequential functionalization via reductive amination and nucleophilic additions, enabling rapid diversification of the piperidine scaffold. Computational studies suggest that the cyclopropyl ring induces torsional strain, preorganizing the molecule for optimal interactions with hydrophobic protein domains. These attributes have spurred its adoption in fragment-based drug discovery campaigns targeting oncogenic signaling pathways.

Significance in Heterocyclic Chemistry

The structural architecture of this compound epitomizes key principles in heterocyclic chemistry. The piperidine ring provides a conformationally flexible platform, while the cyclopropane subunit introduces angular strain, enhancing reactivity in ring-opening and cross-coupling reactions. Density functional theory (DFT) analyses reveal that the nitrile group stabilizes transition states during nucleophilic attacks, as evidenced in Rh(III)-catalyzed C(sp²)–H activation cascades. This dual functionality enables the compound to participate in atypical annulation pathways, such as [4+1] cyclizations, bypassing conventional [4+2] mechanisms.

The compound’s utility extends to materials science, where its derivatives serve as building blocks for thiopyran-fused polycyclic aromatic hydrocarbons (PAHs). For instance, Pt(II)-catalyzed ring-expansion reactions transform its cyclopropane moiety into extended π-systems, yielding luminescent materials with halochromic properties. Such applications underscore its role in bridging organic synthesis and functional material design.

Current Research Trends and Applications

Ongoing research prioritizes the integration of this compound into sustainable synthetic workflows. Photoredox-catalyzed decarboxylative couplings and electrochemical cyclopropanations are being explored to reduce reliance on stoichiometric reagents. In drug discovery, its derivatives are being evaluated as covalent inhibitors targeting cysteine proteases, leveraging the nitrile group’s ability to form reversible thioimidate adducts.

Industrial applications focus on continuous manufacturing platforms. A notable example is the kilogram-scale synthesis of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate, a key intermediate in migoprotafib production, which utilizes flow chemistry to bypass cryogenic conditions. Additionally, the compound’s sp³-rich framework aligns with trends in "escape from flatland" strategies, addressing the physicochemical limitations of planar heteroaromatics in CNS drug design.

Emerging studies also exploit its chiral centers for asymmetric catalysis. Chiral pool syntheses starting from enantiopure cyclopropane carboxylates have yielded diastereomerically pure analogs, enabling structure-activity relationship (SAR) studies in neuromodulator development. These advancements position this compound at the forefront of innovation in both academic and industrial settings.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-6-oxopiperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-9(7-3-4-7)5-1-2-8(12)11-9/h7H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTKTBXAHBTMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropyl-6-oxopiperidine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-Cyclopropyl-6-oxopiperidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that 2-Cyclopropyl-6-oxopiperidine-2-carbonitrile exhibits significant antimicrobial activity. In vitro evaluations have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains suggest that this compound may be effective in combating bacterial infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of piperidine structures can induce cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis . The structural characteristics of this compound may enhance its interaction with biological targets involved in cancer progression.

Central Nervous System Disorders

There is growing interest in the potential use of this compound as a therapeutic agent for neurological disorders. Preliminary studies suggest that it may inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Antitubercular Activity

In addition to its antibacterial properties, this compound has shown promise in the treatment of tuberculosis. Its derivatives have been evaluated for efficacy against Mycobacterium tuberculosis, demonstrating potential as a novel antitubercular agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated promising MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option .

- Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines, derivatives of this compound were found to exhibit significant cytotoxic effects. The most active compounds were identified based on their IC50 values, indicating a need for further development and optimization for anticancer therapies .

- Neuroprotective Effects : Research into the neuroprotective properties of this compound revealed its ability to inhibit acetylcholinesterase activity significantly. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-oxopiperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .

Comparison with Similar Compounds

2-Cyclopropyl-6-oxopiperidine-2-carbonitrile can be compared with other similar compounds, such as:

- 2-Cyclopropyl-6-oxopiperidine-2-carboxamide

- 2-Cyclopropyl-6-oxopiperidine-2-carboxylic acid

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the cyclopropyl, carbonitrile, and ketone groups in this compound makes it distinct and valuable for specific research applications .

Biological Activity

2-Cyclopropyl-6-oxopiperidine-2-carbonitrile is a piperidine derivative characterized by a cyclopropyl group, a carbonitrile group, and a ketone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C9H12N2O

- Structure : The compound features a piperidine ring with substituents that contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The precise molecular targets and pathways remain subjects of ongoing research.

1. Enzyme Inhibition

Research indicates that this compound may possess enzyme inhibition properties, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For instance, studies on similar piperidine derivatives have shown promising results in inhibiting cancer-related enzymes, suggesting potential anticancer applications .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A related class of cyclopropyl derivatives has demonstrated efficacy against drug-resistant strains of Plasmodium falciparum, indicating that similar compounds could exhibit antimicrobial activity . Further studies are needed to evaluate the specific antimicrobial spectrum of this compound.

3. Cytotoxicity

Cytotoxicity assays have been employed to assess the safety and efficacy of this compound against various cancer cell lines. Preliminary results suggest that it may have selective cytotoxic effects, which are crucial for developing cancer therapeutics .

Research Findings

A summary of key research findings related to this compound is presented below:

Case Study 1: Anticancer Activity

In a study examining piperidine derivatives, researchers found that compounds similar to this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural features unique to these derivatives enhance their interaction with cancer cell targets .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on cyclopropyl carboxamides revealed their effectiveness against both drug-sensitive and resistant strains of P. falciparum. The study highlighted the need for further exploration into the mechanisms by which these compounds exert their effects, paving the way for future research on related structures like this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclopropyl-6-oxopiperidine-2-carbonitrile, and how can reaction progress be monitored?

- Methodological Answer : Multi-step synthesis is typically required, involving cyclization of β-aminoesters or α,β-unsaturated esters. For example, cyclopropyl group introduction may involve nucleophilic substitution or [2+1] cycloaddition strategies. Reaction progress should be monitored via thin-layer chromatography (TLC) to track intermediate formation, followed by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Yield optimization often requires pH and temperature control during cyclization steps .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the cyclopropyl ring (δ ~0.5–1.5 ppm) and ketone/piperidine protons (δ ~2.0–3.5 ppm).

- X-ray diffraction (XRD) : Resolve bond lengths and angles (e.g., C≡N bond ~1.15 Å, cyclopropyl ring strain). Use software like SHELXL97 for refinement .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₁₂N₂O₂ requires exact mass 180.0899) .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) or gas chromatography with electron capture detection.

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

- Melting point consistency : Compare with literature values (if available) to detect polymorphic variations .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step of this compound synthesis?

- Methodological Answer :

- Optimize reaction conditions : Increase temperature (80–100°C) to overcome kinetic barriers or use catalysts like Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .

- Quench side reactions : Add scavengers (e.g., molecular sieves) to trap water or byproducts .

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?

- Methodological Answer :

- Cross-validate techniques : Re-run NMR under variable temperatures to detect dynamic effects (e.g., ring puckering in piperidine). Compare XRD data with computational models (DFT calculations) .

- Consider polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms affecting spectral interpretations .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Validate with free-energy perturbation (FEP) calculations.

- ADMET profiling : Predict pharmacokinetics using SwissADME or ADMETLab 2.0 (e.g., logP ~1.5 suggests moderate blood-brain barrier penetration) .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.